molecular formula C26H32FN3O3S B2762299 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892767-84-9

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2762299
CAS RN: 892767-84-9
M. Wt: 485.62
InChI Key: VDRGPESQTKXAHG-UHFFFAOYSA-N
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Description

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in complex chemical syntheses, such as the one-pot multistep Bohlmann-Rahtz heteroannulation reactions for synthesizing various derivatives, highlighting its versatility in organic synthesis (Bagley et al., 2005).
  • It is also involved in the synthesis of various complex organic compounds, like bis(benzo[h]quinolin-10-yl-n)rhodium(III) complexes, indicating its application in the development of organometallic chemistry (Nonoyama, 1974).

Antibacterial Activity

  • This compound has been studied for its antibacterial properties, particularly against gram-positive bacteria, showcasing its potential in the field of medicinal chemistry and drug development (Jung et al., 2001).

Green Chemistry

  • Its derivatives are synthesized using green chemistry approaches, like the nanocrystalline titania-based sulfonic acid catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, emphasizing its role in environmentally friendly chemical processes (Murugesan et al., 2016).

Cytotoxic Properties

  • Studies have also focused on the synthesis and evaluation of its derivatives for in vitro cytotoxic properties against human tumor cell lines, suggesting its potential use in cancer research (Korcz et al., 2018).

Polymer Chemistry

  • The compound has applications in polymer chemistry, as seen in the synthesis of polyurethane backbones incorporating quinolone drugs, demonstrating its utility in creating novel polymeric materials (Yang & Santerre, 2001).

Development of Receptor Antagonists

  • Its structure has been used in the development of novel adenosine A2B receptor antagonists, indicating its relevance in neurochemistry and pharmacology (Yan et al., 2006).

Fluorophore Research

  • Derivatives of this compound are investigated for their potential as fluorophores, suggesting its application in biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2014).

properties

IUPAC Name

1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-5-6-9-30-17-25(34(32,33)20-8-7-18(2)19(3)14-20)26(31)21-15-22(27)24(16-23(21)30)29-12-10-28(4)11-13-29/h7-8,14-17H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRGPESQTKXAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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